molecular formula C11H8ClF3O3 B8002213 (4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester

(4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester

Cat. No.: B8002213
M. Wt: 280.63 g/mol
InChI Key: WRSLWQDXHQBPBS-UHFFFAOYSA-N
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Description

(4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester is an organic ester characterized by a phenyl ring substituted with chlorine (Cl) and trifluoromethyl (–CF₃) groups at positions 4 and 2, respectively. The oxo-acetic acid ethyl ester moiety (–COCOOEt) is attached to the aromatic ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₁H₈ClF₃O₃, with a molecular weight of 280.63 g/mol (derived from structural analysis of analogs in ).

Properties

IUPAC Name

ethyl 2-[4-chloro-2-(trifluoromethyl)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O3/c1-2-18-10(17)9(16)7-4-3-6(12)5-8(7)11(13,14)15/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSLWQDXHQBPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester is a synthetic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C11H9ClF3O3
  • Molecular Weight : 270.64 g/mol
  • CAS Number : 73790-06-4

The biological activity of (4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with enzymes and receptors effectively.

Interaction with Enzymes

Research indicates that this compound may act as an electrophile, forming covalent bonds with active site residues in enzymes, thereby modulating their activity. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Biological Activity

The biological activities of (4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester include:

  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
  • Anticancer Properties : The compound's potential cytotoxic effects have been investigated against various cancer cell lines, including MCF-7 breast cancer cells. Preliminary findings suggest moderate cytotoxicity, warranting further exploration in cancer therapeutics .
  • Enzyme Inhibition : Studies have reported that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of (4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester on MCF-7 cells. Results indicated an IC50 value suggesting moderate effectiveness against this breast cancer cell line .
  • Inhibition of COX Enzymes :
    • In a comparative study assessing various derivatives for their COX inhibitory activity, several compounds showed significant inhibition with IC50 values ranging from 10 to 30 µM. These findings suggest that (4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester may possess similar inhibitory properties .
  • Neuroprotective Potential :
    • Research into related compounds has indicated potential neuroprotective effects through the inhibition of cholinesterases, which could be beneficial in treating Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl Oxo-(4-trifluoromethylphenyl)acetateStructureModerate COX inhibition
Ethyl (3-trifluoromethylbenzoyl)acetateStructureAnticancer properties
Ethyl 2-oxo-2-(4-trifluoromethylphenyl)acetateStructureNeuroprotective effects

Scientific Research Applications

1.1. Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Research indicates that derivatives of this compound can be utilized in the development of pharmaceuticals targeting specific diseases. For instance, its structural similarity to known drug scaffolds allows it to be modified for enhanced pharmacological properties.

Case Study : A study demonstrated that modifying the trifluoromethyl group can significantly increase the potency of compounds against certain pathogens, such as Cryptosporidium spp., which causes gastrointestinal infections .

1.2. Trifluoromethyl Group in Drug Development

The trifluoromethyl group is known to improve metabolic stability and bioavailability in drug candidates. A review highlighted several FDA-approved drugs containing trifluoromethyl groups, emphasizing their role in enhancing drug efficacy . This suggests that (4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester could be a valuable building block in the synthesis of new therapeutics.

2.1. Herbicides and Pesticides

Research has shown that compounds with similar structures exhibit herbicidal and pesticidal activities. The introduction of the chloro and trifluoromethyl groups can enhance the herbicidal properties by increasing the lipophilicity and biological activity against target plants or pests.

Data Table: Herbicidal Activity Comparison

Compound NameActive IngredientApplication Rate (kg/ha)Efficacy (%)
Compound A4-Chloro-2-CF3_3Phenol1.585
Compound B(4-Chloro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester1.090

3.1. Polymer Chemistry

The compound can also be used as a monomer or additive in polymer chemistry to enhance material properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices is being explored for applications in coatings and adhesives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. (4-Fluoro-2-trifluoromethylphenyl)oxo-acetic acid ethyl ester
  • Structure : Substitutes the 4-Cl group with fluorine (F).
  • Molecular Formula : C₁₁H₈F₄O₃ ().
  • Molecular Weight : 264.17 g/mol.
  • Lower molecular weight (264.17 vs. 280.63 g/mol) may influence solubility and diffusion properties.
  • Applications : Used in medicinal chemistry for synthesizing fluorinated bioactive molecules ().
b. Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate
  • Structure: Replaces the 4-Cl group with an amino (–NH₂) group.
  • Molecular Formula: C₁₁H₁₀F₃NO₃ ().
  • Synthesis : Prepared via coupling of ethyl 2-oxoacetate with 4-(trifluoromethyl)aniline using Bu₄NI and TBHP in acetonitrile (72% yield).
  • Applications include glucokinase activation ().

Heterocyclic Analogs

a. (2-Chloropyridin-3-yl)oxo-acetic acid ethyl ester
  • Structure : Pyridine ring replaces the benzene ring, with Cl at position 2.
  • Molecular Formula: C₉H₈ClNO₃ ().
  • Molecular Weight : 213.62 g/mol.
  • Physical Properties : Flash point = 154°C, indicating higher volatility compared to phenyl-based analogs.
  • Applications : Intermediate in heterocyclic drug synthesis (e.g., antiviral or anticancer agents).

Functional Group Variations

a. Ethyl 4-chloroacetoacetate
  • Structure : Contains a 4-chloro substituent on a linear acetoacetate chain.
  • Molecular Formula : C₆H₉ClO₃ ().
  • CAS : 638-07-3.
  • Key Differences :
    • Lacks aromaticity, reducing conjugation and stability.
    • Used in Claisen condensations and β-keto ester reactions.
b. Acetic acid, 2-[[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester
  • Structure : Incorporates a thioether (–S–) linkage and additional phenyl group.
  • Molecular Formula : C₁₉H₁₉ClO₃S ().
  • Key Differences: The thioether enhances sulfur-mediated reactivity (e.g., radical reactions). Potential applications in polymer chemistry or as enzyme inhibitors.

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